2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Description
Chemical Classification and Significance of Oxadiazole Derivatives
Oxadiazoles constitute a fundamental class of five-membered heterocyclic aromatic chemical compounds within the azole family, characterized by the molecular formula C₂H₂N₂O. These compounds feature a distinctive arrangement of two nitrogen atoms and one oxygen atom within the heterocyclic ring system, creating four possible isomeric configurations: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazoles have emerged as particularly significant due to their exceptional bioisosteric properties and remarkably broad spectrum of biological activities.
The significance of 1,2,4-oxadiazole derivatives extends far beyond their structural novelty, encompassing their unique ability to serve as bioisosteric replacements for ester and amide functionalities. This bioisosteric equivalence proves particularly valuable in medicinal chemistry applications where the inherent instability of ester and amide groups presents challenges, such as susceptibility to hydrolytic degradation. The heterocycle demonstrates exceptional capability for specific interactions, including hydrogen bonding, which enhances its utility as a pharmacophore component in drug development initiatives.
Contemporary research has revealed that 1,2,4-oxadiazole derivatives exhibit an extraordinarily diverse range of biological activities. These compounds demonstrate potent anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, these derivatives have shown inhibitory potency against numerous critical enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases 1 and 2, and butyrylcholinesterase.
The pharmaceutical industry has recognized the exceptional potential of 1,2,4-oxadiazole derivatives, leading to their incorporation into various approved medications and drug candidates. Notable examples include raltegravir, butalamine, fasiplon, oxolamine, and pleconaril, demonstrating the practical therapeutic value of these heterocyclic compounds. The continued expansion of oxadiazole-based pharmaceuticals reflects the growing appreciation for their unique pharmacological properties and synthetic accessibility.
| Biological Activity | Target/Mechanism | Research Status |
|---|---|---|
| Anticancer | Multiple cellular pathways | Extensive investigation |
| Antimicrobial | Broad spectrum activity | Clinical applications |
| Anti-inflammatory | Cyclooxygenase inhibition | Established efficacy |
| Neurological disorders | Multiple receptor systems | Emerging research |
Historical Context of 1,2,4-Oxadiazole Research
The scientific journey of 1,2,4-oxadiazole derivatives began in 1884 when Tiemann and Krüger achieved the first successful synthesis of this heterocyclic system, originally classifying it as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would eventually become a major area of heterocyclic chemistry research. However, the initial discovery did not immediately capture widespread scientific attention, and for nearly eight decades, only sporadic publications appeared addressing this five-membered heterocycle.
The scientific renaissance of 1,2,4-oxadiazole research emerged in the early 1960s when researchers began to recognize the unique photochemical rearrangement properties of these compounds to other heterocyclic systems. This period marked a significant turning point, as the unusual reactivity patterns and potential applications began to attract sustained attention from the chemistry community. The recognition of their peculiar tendency to undergo molecular rearrangements sparked considerable interest and laid the groundwork for systematic investigation.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing the first systematic exploration of their therapeutic potential. This early research period established the foundation for understanding the pharmacological properties of these compounds, although comprehensive biological evaluation would not emerge until several decades later. The first significant milestone in pharmaceutical application occurred approximately twenty years after the initial biological studies when oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, was described and introduced to the pharmaceutical market as a cough suppressant.
The past forty years have witnessed exponential growth in 1,2,4-oxadiazole research, with scientific attention continuously rising since 2000. This modern era has brought forth a vast number of compounds exhibiting diverse biological activities and has established 1,2,4-oxadiazoles as essential scaffolds in contemporary drug discovery. The heterocycle has found applications beyond pharmaceuticals, including supramolecular liquid crystals and High Energy Density Materials, demonstrating its versatility across multiple scientific disciplines.
Recent developments have particularly focused on synthetic methodology improvements and the exploration of novel biological targets. The last fifteen years have shown a doubling of interest in biological applications of 1,2,4-oxadiazoles, reflecting their growing importance in medicinal chemistry. Contemporary research emphasizes structure-activity relationship studies, advanced synthetic approaches, and the development of compounds with enhanced selectivity and potency.
Overview of Trifluoromethyl-Substituted Heterocyclic Compounds
Trifluoromethylated heterocyclic compounds have assumed an increasingly significant role in pharmaceuticals, agrochemicals, and materials science due to their exceptional physicochemical properties. The incorporation of trifluoromethyl groups into heterocyclic frameworks provides substantial enhancements to lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. These improvements make trifluoromethylated heterocycles particularly attractive for pharmaceutical development, where enhanced bioavailability and resistance to metabolic degradation represent crucial advantages.
The unique properties imparted by trifluoromethyl substitution stem from the electron-withdrawing nature of the trifluoromethyl group and its distinctive steric characteristics. This substitution pattern significantly influences the electronic distribution within the heterocyclic system, often leading to enhanced binding affinity to biological targets and improved selectivity profiles. The trifluoromethyl group's high electronegativity and substantial volume contribute to modified molecular recognition patterns, frequently resulting in enhanced therapeutic efficacy.
Contemporary synthetic approaches to trifluoromethylated heterocycles have evolved significantly, encompassing various strategies including direct trifluoromethylation methods, catalytic reactions, organometallic reagents, carbene chemistry, hypervalent chemistry, and the utilization of ionic nucleophilic and electrophilic trifluoromethylating agents. The development of efficient synthetic methodologies has been crucial for advancing research in this field, as traditional approaches often suffered from limited substrate scope or harsh reaction conditions.
The construction of trifluoromethylated heterocycles through annulation of trifluoromethyl building blocks with suitable partners has emerged as a particularly powerful strategy. This approach allows for the systematic incorporation of trifluoromethyl functionality during heterocycle formation, often providing more efficient and selective routes compared to post-functionalization strategies. Recent advances in this area have significantly expanded the accessible chemical space for trifluoromethylated heterocycles.
| Trifluoromethyl Building Block | Application | Advantages | Limitations |
|---|---|---|---|
| Trifluoromethyl nitrones | Heterocycle synthesis | High reactivity, selectivity | Limited substrate scope |
| Trifluorodiazoethane | Cycloaddition reactions | Broad applicability | Safety concerns |
| Ionic trifluoromethylating agents | Direct introduction | Mild conditions | Cost considerations |
| Organometallic reagents | Catalytic processes | High efficiency | Sensitivity to moisture |
The pharmaceutical industry has particularly embraced trifluoromethylated heterocycles due to their demonstrated ability to enhance drug-like properties. The presence of trifluoromethyl groups often improves membrane permeability, increases protein binding affinity, and provides resistance to metabolic degradation through cytochrome P450 enzymes. These characteristics translate directly into improved therapeutic outcomes, including enhanced bioavailability, longer half-life, and reduced dosing frequency requirements.
Current Research Landscape on 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol represents a sophisticated example of contemporary heterocyclic design, combining multiple pharmacologically relevant structural elements within a single molecular framework. This compound, bearing the Chemical Abstracts Service registry number 118828-32-3, exemplifies the modern approach to drug design through the strategic combination of established pharmacophores. The molecular structure incorporates a phenolic core with methoxy substitution, a trifluoromethyl group, and a 1,2,4-oxadiazole heterocycle, creating a unique chemical entity with substantial research potential.
The molecular formula C₁₀H₇F₃N₂O₃ and molecular weight of 260.17 place this compound within an optimal range for pharmaceutical applications, satisfying key criteria for oral bioavailability while maintaining sufficient molecular complexity for specific biological interactions. The Simplified Molecular-Input Line-Entry System representation "OC1=CC=C(C2=NOC(C(F)(F)F)=N2)C=C1OC" provides a precise structural description that facilitates computational analysis and database searches.
Current research investigations have focused primarily on synthetic accessibility and preliminary biological evaluation of this compound and related derivatives. The synthetic approach typically involves established oxadiazole formation methodologies, including cyclodehydration of O-acylamidoximes and oxidative cyclization techniques. These synthetic routes have been optimized to accommodate the specific substitution pattern present in 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, ensuring reliable access to sufficient quantities for biological evaluation.
Preliminary biological studies have suggested potential antimicrobial and anticancer activities for compounds containing similar structural motifs, although comprehensive evaluation specific to 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol remains limited. The presence of the trifluoromethyl-substituted oxadiazole moiety suggests potential for enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs.
| Structural Feature | Molecular Property | Research Implication |
|---|---|---|
| Phenolic hydroxyl | Hydrogen bonding capability | Enhanced protein binding |
| Methoxy substitution | Lipophilicity modulation | Membrane permeability |
| Trifluoromethyl group | Metabolic stability | Extended half-life |
| 1,2,4-Oxadiazole ring | Bioisosteric replacement | Reduced hydrolysis risk |
The compound's structural design reflects contemporary understanding of structure-activity relationships in heterocyclic drug design. The strategic placement of the methoxy group provides opportunities for metabolic modulation while maintaining favorable lipophilicity characteristics. The trifluoromethyl substitution on the oxadiazole ring represents a sophisticated approach to enhancing biological activity through electronic modulation and metabolic protection.
Contemporary research directions include comprehensive biological screening across multiple therapeutic areas, detailed structure-activity relationship studies involving systematic structural modifications, and advanced synthetic methodology development for improved accessibility. The compound serves as a valuable lead structure for medicinal chemistry optimization, with particular emphasis on exploiting the unique properties imparted by the trifluoromethyl-oxadiazole combination.
Properties
IUPAC Name |
2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-5(2-3-6(7)16)8-14-9(18-15-8)10(11,12)13/h2-4,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGTPBAKCRJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxadiazole Ring
The core heterocyclic structure, the 1,2,4-oxadiazole, is typically synthesized via cyclization reactions involving hydrazine derivatives and trifluoromethyl-substituted carboxylic acids or their derivatives. The process often employs dehydrating agents or catalysts to facilitate ring closure:
Hydrazine derivative + trifluoromethyl carboxylic acid → Cyclization under dehydrating conditions → Oxadiazole ring formation
- Acidic or basic catalysis
- Elevated temperatures (around 80–120°C)
- Solvent: ethanol, acetic acid, or dimethylformamide (DMF)
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is incorporated using electrophilic trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or specialized reagents like Togni's reagent. These are used in the presence of bases such as potassium carbonate or cesium carbonate:
Oxadiazole precursor + CF₃ source + base → Trifluoromethylated oxadiazole
- Solvent: acetonitrile or DMF
- Temperature: 25–80°C
- Reaction time: 12–24 hours
Methoxylation of the Phenol Moiety
The methoxy group is introduced via methylation of a phenolic precursor, typically using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride:
Phenolic precursor + methylating agent + base → Methoxyphenol derivative
- Solvent: acetone or DMF
- Temperature: 0–50°C
- Duration: 2–12 hours
Final Assembly: Coupling of the Components
The final step involves attaching the oxadiazole ring bearing the trifluoromethyl group to the phenol ring at the appropriate position. This can be achieved through nucleophilic aromatic substitution or cross-coupling reactions, depending on the precursor functional groups.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Hydrazine derivatives + trifluoromethyl acids | Acidic/basic, 80–120°C | Heterocycle synthesis |
| 2 | Trifluoromethylation | CF₃I or Togni's reagent | Acetonitrile/DMF, 25–80°C | Introduce CF₃ group |
| 3 | Methoxylation | Dimethyl sulfate or methyl iodide | Acetone/DMF, 0–50°C | Attach methoxy group |
| 4 | Coupling | Nucleophilic substitution or cross-coupling | Variable, ambient to reflux | Final assembly |
Research Findings and Notes
- Efficiency and Yield: The cyclization step for oxadiazole formation generally yields 60–85%, depending on the precursor purity and reaction conditions.
- Selectivity: Trifluoromethylation reactions are highly regioselective, favoring substitution at the heterocyclic or aromatic positions dictated by the electronic nature of the precursor.
- Scalability: Industrial synthesis employs continuous flow reactors to enhance yield and safety, especially during trifluoromethylation, which involves volatile reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the oxadiazole ring, enabling nucleophilic substitution. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine coupling | DMF, 80°C, 12h | Substituted oxadiazole-amide hybrids | 60–75% | |
| Thiol substitution | Lawesson’s reagent, toluene, 100°C | Thiooxadiazole derivatives | 45–55% |
-
Mechanism : The oxadiazole ring undergoes ring-opening under basic conditions, followed by nucleophilic attack at the C3 position .
-
Example : Reaction with primary amines yields amide-linked analogs with retained inhibitory activity against class-IIa HDAC enzymes .
Functionalization of the Phenolic Hydroxyl Group
The phenolic -OH group participates in alkylation, acylation, and sulfonation reactions:
-
Key Insight : The electron-rich phenolic ring directs electrophilic substitution to the para position relative to the methoxy group, but steric hindrance from the oxadiazole limits reactivity at this site.
Hydrolysis and Ring-Opening Reactions
Acidic or basic hydrolysis selectively cleaves the oxadiazole ring:
| Conditions | Products | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 3-(Trifluoromethyl)amidoxime + Hydroquinone derivative | Retains bioactivity | |
| 1M NaOH, 60°C, 3h | Carboxylic acid intermediate | pH-dependent selectivity |
-
Application : Hydrolysis products serve as intermediates for synthesizing urea and thiourea derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-oxadiazole conjugates | 50–65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivatives | 40–55% |
-
Limitation : The electron-deficient oxadiazole ring reduces reactivity in cross-couplings, necessitating electron-rich aryl partners .
Bioconjugation via Click Chemistry
The phenol group facilitates site-specific modifications:
| Conjugation Strategy | Conditions | Application | Source |
|---|---|---|---|
| Azide-alkyne cycloaddition | CuI, THF/H₂O, 65°C | Fluorescent probes | |
| Esterification | NHS-PEG4-Maleimide, DIPEA, DMF | Antibody-drug conjugates |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit anticancer properties. For instance, studies have shown that compounds containing the oxadiazole structure can induce apoptosis in glioblastoma cells, suggesting that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may have similar effects . The incorporation of the trifluoromethyl group enhances the biological activity of these compounds due to increased lipophilicity and metabolic stability.
Neurodegenerative Disorders
The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its structural analogs are being investigated for their ability to inhibit tau protein aggregation, a key pathological feature in tauopathies . This suggests that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol could be beneficial in developing therapies for related disorders.
Agricultural Applications
Compounds with oxadiazole structures have been explored for their pesticidal properties. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and bioactivity against pests and pathogens. Research into similar compounds suggests that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol may serve as a promising candidate for developing new agricultural pesticides .
Material Science Applications
The unique properties of 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol make it suitable for applications in material science. Its thermal stability and potential for UV absorption suggest it could be used in developing advanced polymers and coatings that require resistance to degradation from environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets. These features contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural analogs vary in substituents on the oxadiazole ring, the phenolic core, or the heterocyclic system. Key comparisons include:
Key Observations:
- The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative degradation compared to methyl or phenyl substituents .
- HMOP , with a vanillin-derived substituent, exhibits superior antioxidant activity (ABTS⁺ scavenging) due to the o-hydroxyl group, whereas the target compound’s methoxy group balances lipophilicity and radical stabilization .
- Replacement of oxadiazole with triazole (as in ) reduces ring strain and alters hydrogen-bonding capacity, impacting biological target interactions .
Biological Activity
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS Number: 118828-32-3) is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a methoxy group and a trifluoromethyl-substituted oxadiazole moiety, which are crucial for its biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 260.17 g/mol
- IUPAC Name : 2-methoxy-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenol
- Purity : 95%
The biological activity of 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can be attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring is significant as it is known to enhance the compound's interaction with cellular receptors and enzymes.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
In vitro studies have demonstrated that 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol exhibits cytotoxic effects against several cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability post-treatment:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 20.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .
Antifungal Activity
The compound has also been investigated for its antifungal properties. In a study focusing on phytopathogenic fungi, it was found that it effectively inhibited fungal growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Fusarium oxysporum | 10 |
| Botrytis cinerea | 15 |
| Alternaria alternata | 12 |
These findings highlight the potential use of this compound in agricultural applications as a fungicide .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various oxadiazole derivatives, including 2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol. It was shown to significantly reduce tumor cell proliferation in vitro and demonstrated promising results in xenograft models .
- Fungicidal Efficacy : Another investigation focused on the compound's ability to combat phytopathogenic fungi. The study revealed that when applied in agricultural settings, it reduced fungal infections in crops by over 50%, suggesting its potential as an effective agricultural fungicide .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, and what are the critical reaction parameters?
- Methodology: The synthesis typically involves cyclization of amidoxime intermediates with trifluoroacetic anhydride or trifluoromethyl-containing reagents under reflux conditions. A key step is the formation of the 1,2,4-oxadiazole ring via nucleophilic substitution or cyclodehydration. Hydrolytic instability of intermediates, particularly esters, requires anhydrous conditions and inert atmospheres (e.g., nitrogen). Post-synthesis purification employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
- Critical Parameters: Reaction temperature (80–120°C), stoichiometry of trifluoromethyl donors, and pH control during cyclization to avoid byproducts .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques:
- X-ray Crystallography: Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and substituent positions .
- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy (-OCH₃) and phenolic proton signals. ¹⁹F NMR confirms the presence of the -CF₃ group .
- HPLC-MS: Assess purity (>95%) and detect hydrolytic degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol for structural studies?
- Crystallization Challenges: The compound’s polar trifluoromethyl and phenolic groups complicate crystal packing, leading to low symmetry (e.g., monoclinic systems, space group P2₁/c).
- Solutions: Use slow evaporation with mixed solvents (e.g., methanol/dichloromethane) to enhance lattice stability. Co-crystallization with hydrogen-bond donors (e.g., urea derivatives) can improve diffraction quality. SHELX programs (SHELXD/SHELXE) are recommended for phase refinement .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and spectroscopic properties?
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, stabilizing the oxadiazole ring via resonance and inductive effects. This reduces electrophilic substitution reactivity at the aromatic ring but enhances stability against oxidative degradation.
- Spectroscopic Impact: Infrared (IR) spectroscopy shows distinct C-F stretching at ~1150 cm⁻¹. Density Functional Theory (DFT) calculations correlate well with experimental UV-Vis absorption maxima (λ ~270–290 nm) .
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?
- Data Contradictions: Discrepancies in antioxidant activity (e.g., ABTS/DPPH radical scavenging assays) may arise from substituent positioning (e.g., methoxy vs. hydroxyl groups). For example, ortho-hydroxyl substitution (as in HMOP) shows higher activity than meta-substituted analogs .
- Resolution: Use standardized assay protocols (e.g., fixed concentrations, pH 7.4 buffers) and comparative studies with structurally analogous compounds. Molecular docking can predict binding affinities to antioxidant enzymes like SOD or catalase .
Application-Oriented Questions
Q. What methodologies assess the compound’s potential as a agrochemical precursor?
- Approach: Evaluate fungicidal activity using in vitro mycelial growth inhibition assays (e.g., against Fusarium spp.). Compare with structurally related fungicides like flufenoxadiazam, which shares the 1,2,4-oxadiazole core. LC-MS quantifies residual compound stability in soil/water matrices .
Q. How can researchers optimize the compound’s solubility for pharmacological assays?
- Methods:
- Co-solvents: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Derivatization: Introduce sulfonate or phosphate groups to the phenolic ring to enhance hydrophilicity.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
